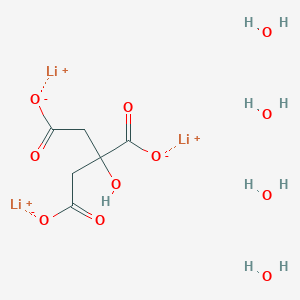
Citric acid (trilithium salt tetrahydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citric acid (trilithium salt tetrahydrate), also known as trilithium citrate tetrahydrate, is a chemical compound with the molecular formula C6H5Li3O7·4H2O. It is a lithium salt of citric acid and is commonly used in various scientific and industrial applications. This compound is known for its role in pharmaceutical formulations, construction materials, and as a reagent in high-performance liquid chromatography (HPLC) for the quantification of amino acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Citric acid (trilithium salt tetrahydrate) can be synthesized by reacting citric acid with lithium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolve citric acid in water.
- Gradually add lithium hydroxide to the solution while stirring.
- Allow the reaction to proceed at room temperature until the pH stabilizes.
- Evaporate the water to obtain the trilithium citrate tetrahydrate crystals.
Industrial Production Methods: Industrial production of citric acid (trilithium salt tetrahydrate) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Citric acid (trilithium salt tetrahydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium chloride, potassium chloride.
Major Products Formed:
Oxidation: Formation of oxalic acid and acetic acid.
Reduction: Formation of citric acid derivatives.
Substitution: Formation of sodium citrate, potassium citrate
Aplicaciones Científicas De Investigación
Citric acid (trilithium salt tetrahydrate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in HPLC for amino acid quantification.
Biology: Studied for its effects on metabolic pathways and signaling in cells.
Medicine: Investigated for its potential therapeutic effects in psychiatric disorders and as a weight loss agent.
Industry: Utilized in the production of construction materials and as a stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of citric acid (trilithium salt tetrahydrate) involves its interaction with various molecular targets and pathways:
Inhibition of ATP Citrate Lyase: This enzyme is crucial in the metabolic pathway that converts citrate to acetyl-CoA, a key molecule in lipid synthesis. By inhibiting this enzyme, the compound can reduce lipid synthesis and promote weight loss.
Antioxidant and Anti-inflammatory Effects: It exhibits antioxidation and anti-inflammation properties, which can be beneficial in treating various conditions.
Inhibition of Hypoxia-Inducible Factor (HIF): This inhibition can prevent the formation of kidney stones and has potential anti-tumor effects
Comparación Con Compuestos Similares
Citric acid (trilithium salt tetrahydrate) can be compared with other similar compounds such as:
Sodium Citrate: Used as an anticoagulant and in food preservation.
Potassium Citrate: Used to treat kidney stones and as a dietary supplement.
Calcium Citrate: Commonly used as a calcium supplement.
Uniqueness:
Lithium Content: The presence of lithium ions makes it unique compared to other citrate salts. Lithium has specific therapeutic effects, particularly in psychiatric treatments.
Applications: Its use in HPLC for amino acid quantification and its potential therapeutic effects in weight loss and psychiatric disorders set it apart from other citrate salts .
Propiedades
Fórmula molecular |
C6H13Li3O11 |
|---|---|
Peso molecular |
282.1 g/mol |
Nombre IUPAC |
trilithium;2-hydroxypropane-1,2,3-tricarboxylate;tetrahydrate |
InChI |
InChI=1S/C6H8O7.3Li.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;4*1H2/q;3*+1;;;;/p-3 |
Clave InChI |
HXGWMCJZLNWEBC-UHFFFAOYSA-K |
SMILES canónico |
[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
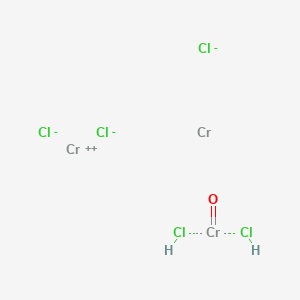
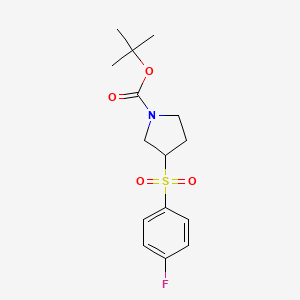
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)

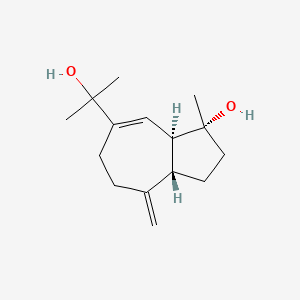
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)
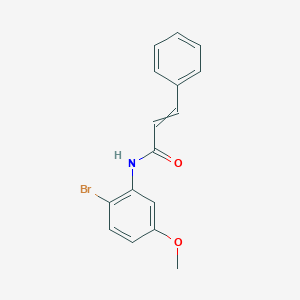
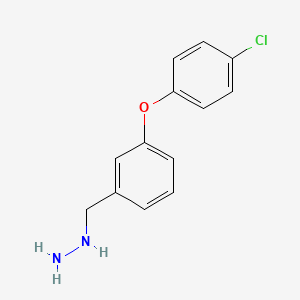
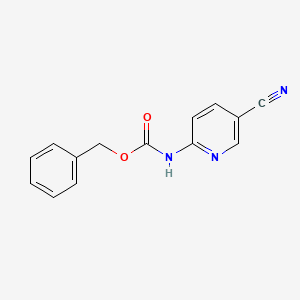
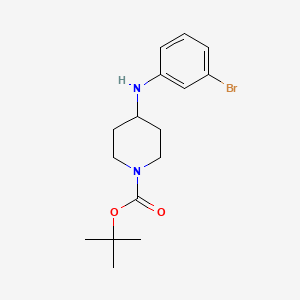

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)

